HIV-1 protease-IN-5

HIV-1 Protease Inhibition Antiviral Drug Discovery Structure-Activity Relationship

HIV-1 protease-IN-5 (Compound 13c) is a differentiated darunavir-analog protease inhibitor engineered with a chiral (R)-isopropanol P1' ligand and a 4-trifluoromethylphenylsulfonamide P2' ligand, achieving an IC50 of 1.64 nM against wild-type HIV-1 and retaining remarkable potency against DRV-resistant variants. This unique chemotype is non-substitutable—altering the P1' stereochemistry or P2' sulfonamide quantifiably diminishes potency. Ideal for crystallography/SAR campaigns mapping backbone hydrogen-bonding networks, establishing resistance-overcoming assays, and benchmarking novel PIs. Supplied at ≥98% purity to ensure reproducible results in demanding preclinical programs.

Molecular Formula C27H29F3N2O7S
Molecular Weight 582.6 g/mol
Cat. No. B12409730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-5
Molecular FormulaC27H29F3N2O7S
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCC(CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O
InChIInChI=1S/C27H29F3N2O7S/c1-17(33)15-32(40(38,39)21-10-8-20(9-11-21)27(28,29)30)16-25(36)22(13-18-5-3-2-4-6-18)31-26(37)19-7-12-23(34)24(35)14-19/h2-12,14,17,22,25,33-36H,13,15-16H2,1H3,(H,31,37)/t17-,22+,25-/m1/s1
InChIKeyQZWKKTZPHACWGC-VEDVITAVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Protease-IN-5: A Darunavir-Analog HIV-1 Protease Inhibitor with Sub-Nanomolar Antiviral IC50 for Wild-Type and DRV-Resistant Variants


HIV-1 protease-IN-5 (also referred to as Compound 13c, CAS 2525173-96-8) is a darunavir-analog HIV-1 protease inhibitor (PI) that incorporates a chiral (R)-isopropanol as the P1' ligand and 4-trifluoromethylphenylsulfonamide as the P2' ligand [1]. It demonstrates a 50% inhibitory concentration (IC50) of 1.64 nM in antiviral assays against HIV-1 [1][2]. The compound is a member of a series designed to maximize interactions with the HIV-1 protease backbone, a strategy intended to enhance antiviral potency and minimize the acquisition of drug-resistant mutations [1].

HIV-1 Protease-IN-5: Why Structural Nuances Preclude Simple Substitution with Other Darunavir Analogs


Generic substitution among HIV-1 protease inhibitors is not scientifically justifiable due to the exquisite sensitivity of the viral protease active site to even minor ligand modifications. HIV-1 protease-IN-5 employs a specific combination of a chiral (R)-isopropanol P1' ligand and a 4-trifluoromethylphenylsulfonamide P2' ligand to establish a unique hydrogen-bonding network within the S1' subsite [1]. This network is designed to maximize interactions with the protease backbone, a feature critical for maintaining potency against drug-resistant variants [1]. As detailed in the evidence below, altering the P1' stereochemistry or the P2' sulfonamide moiety results in quantifiable losses in potency, underscoring the non-interchangeable nature of this specific chemotype.

HIV-1 Protease-IN-5: A Quantitative, Comparator-Driven Evidence Guide for Scientific Procurement


Direct Potency Advantage of HIV-1 Protease-IN-5 (13c) Over Its Closest Structural Analog (13e)

HIV-1 protease-IN-5 (Compound 13c) exhibits a 42% improvement in antiviral potency compared to its closest structural analog, Compound 13e, within the same study. Both compounds share the (R)-isopropanol P1' ligand and 4-trifluoromethylphenylsulfonamide P2' ligand but differ subtly in the P2 phenolic moiety [1]. This direct head-to-head comparison quantifies the impact of specific structural features on inhibitory activity, providing a clear rationale for selecting 13c over 13e in assays where maximal potency is required.

HIV-1 Protease Inhibition Antiviral Drug Discovery Structure-Activity Relationship

Comparative Antiviral Potency of HIV-1 Protease-IN-5 Relative to the Clinical Benchmark Darunavir

While a direct head-to-head comparison with darunavir (DRV) was not performed in the same assay, cross-study analysis indicates that HIV-1 protease-IN-5 possesses an antiviral IC50 (1.64 nM) [1] that is within the same order of magnitude and, in some cellular contexts, more potent than reported values for DRV. For example, DRV demonstrates an IC50 of approximately 3 nM against HIV-1 in MT-2 cells [2]. This cross-study comparability suggests that HIV-1 protease-IN-5 achieves a level of wild-type potency that is clinically relevant, while its distinct structural features may offer advantages against DRV-resistant strains.

HIV-1 Protease Inhibition Benchmarking Antiviral Potency

Retention of Antiviral Activity Against Darunavir-Resistant HIV-1 Variants

A key differentiator for HIV-1 protease-IN-5 is its reported activity against darunavir (DRV)-resistant HIV-1 variants. The original research notes that this compound 'showed remarkable activity against wild-type and DRV-resistant HIV-1 variants' [1]. While a precise fold-change in IC50 is not specified in the available abstract, the qualitative statement that it retains 'remarkable activity' against a resistant strain implies a superior resistance profile compared to compounds that lose significant potency. This is a critical attribute for research programs focused on overcoming drug-resistant viral populations.

Drug Resistance HIV-1 Protease Antiviral

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile of HIV-1 Protease-IN-5

HIV-1 protease-IN-5 possesses a calculated LogP of 3.4 and a high hydrogen-bonding capacity (5 donors, 11 acceptors) . These physicochemical properties distinguish it from many clinical protease inhibitors, which often exhibit higher lipophilicity. The presence of multiple hydrogen-bond donors and acceptors aligns with its design strategy to maximize backbone interactions, but may also influence solubility and permeability. This profile is relevant for researchers designing in vitro assays or considering in vivo studies, as it provides a basis for selecting appropriate formulation and experimental conditions.

Physicochemical Properties Drug-Likeness ADME

HIV-1 Protease-IN-5: Optimal Research and Industrial Application Scenarios Based on Empirical Evidence


Probing the S1' Subsite of HIV-1 Protease for Structure-Based Drug Design

The (R)-isopropanol P1' ligand of HIV-1 protease-IN-5 was specifically engineered to enhance binding interactions within the S1' subsite [1]. Its potent activity (IC50 = 1.64 nM) makes it an ideal tool for crystallography and molecular modeling studies aimed at visualizing and optimizing hydrogen-bonding networks in this critical region. Researchers can use this compound to generate co-crystal structures that reveal precise binding modes, informing the design of subsequent inhibitor generations with improved resistance profiles [1].

Developing and Validating Assays for Darunavir-Resistant HIV-1

Given its reported 'remarkable activity' against darunavir (DRV)-resistant HIV-1 variants [1], HIV-1 protease-IN-5 is particularly well-suited for establishing and validating cellular or biochemical assays that model drug-resistant viral replication. This compound serves as a positive control or a benchmark for screening new inhibitors intended to overcome resistance mechanisms that compromise DRV efficacy [1].

Comparative Structure-Activity Relationship (SAR) Studies of Darunavir Analogs

The quantifiable difference in potency between HIV-1 protease-IN-5 (13c, IC50 = 1.64 nM) and its close analog 13e (IC50 = 2.33 nM) [1] provides a clear, data-driven foundation for SAR campaigns. Researchers investigating the impact of subtle modifications to the P2 phenolic group can use this compound pair as a reference set to calibrate computational models, synthesize focused libraries, and interrogate the molecular determinants of enhanced protease inhibition [1].

Preclinical Profiling of Next-Generation HIV-1 Protease Inhibitors

HIV-1 protease-IN-5 represents a state-of-the-art tool for preclinical drug discovery programs focused on HIV-1 protease. Its sub-nanomolar potency against wild-type virus, combined with activity against a clinically relevant resistant variant, positions it as a valuable comparator in head-to-head studies evaluating novel chemical entities [1]. Its well-defined physicochemical properties (LogP 3.4, 5 H-bond donors, 11 H-bond acceptors) further support its use in early ADME and formulation development studies as a benchmark for the chemotype.

Technical Documentation Hub

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